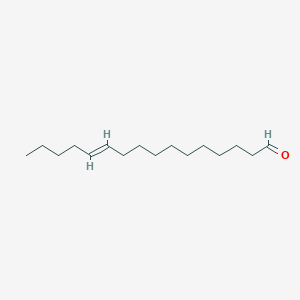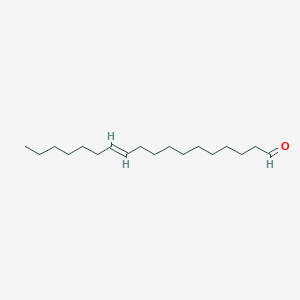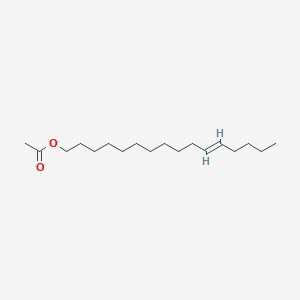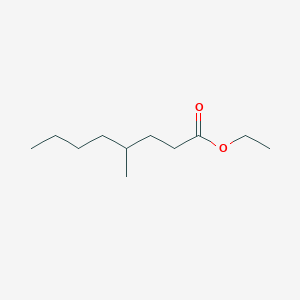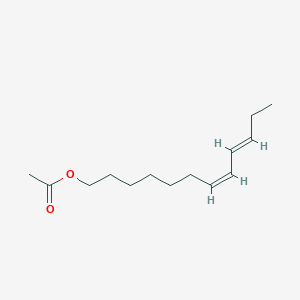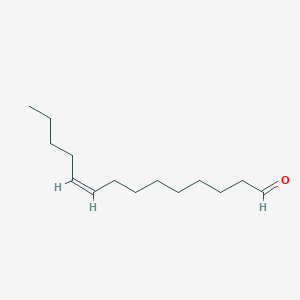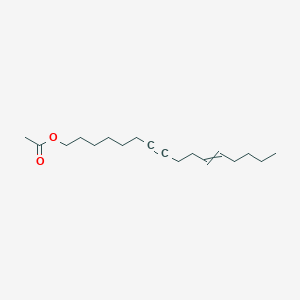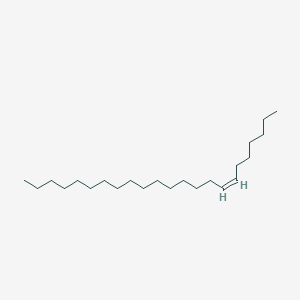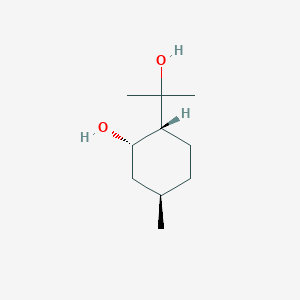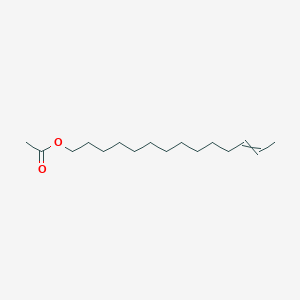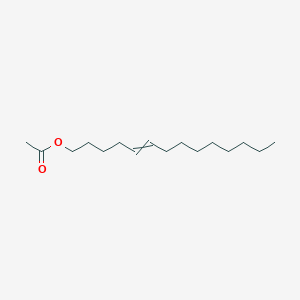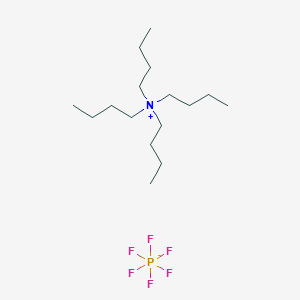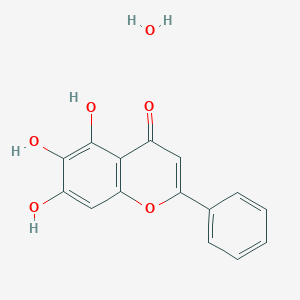
Baicalein monohydrate
Overview
Description
Baicalein monohydrate is a flavone, a type of flavonoid, known chemically as 5,6,7-trihydroxy-2-phenyl-4H-1-benzopyran-4-one monohydrate. It is primarily isolated from the roots of Scutellaria baicalensis and Scutellaria lateriflora, as well as from Oroxylum indicum and thyme . This compound is recognized for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Baicalein monohydrate primarily targets several key proteins involved in various cellular processes. Among them, TP53, AKT1, ALB, CASP3, and HSP90AA1 have been recognized as core targets . These proteins play crucial roles in cell cycle regulation, apoptosis, and other cellular functions, making them important targets for baicalein’s therapeutic effects.
Mode of Action
Baicalein interacts with its targets to induce significant changes in cellular processes. It has been shown to induce cell cycle arrest and apoptosis , and suppress metastasis . It also inhibits nuclear factor-kappa B (NF-kB), a multifunctional transcriptional nuclear factor which is extensively involved in cancer development and progression .
Biochemical Pathways
Baicalein affects several biochemical pathways. It has been shown to scavenge intracellular reactive oxygen species (ROS) and inhibit H2O2-induced DNA damage . It also downregulates the ERK/p38/MAPK pathway, which is involved in cell proliferation and differentiation .
Pharmacokinetics
Baicalein exhibits a distinct pharmacokinetic profile, including gastrointestinal hydrolysis, enterohepatic recycling, carrier-mediated transport, and complicated metabolism . Its in vivo disposition can be affected by combinations with other herbs, and it can interact with co-administered drugs due to competition between metabolic enzymes and protein binding .
Result of Action
The molecular and cellular effects of baicalein’s action are profound. It has been shown to induce morphological changes, reduce colony formation, and inhibit cell proliferation in various cancer cells . It also exhibits robust anti-cancer effects, including the induction of apoptosis and cell cycle arrest .
Action Environment
Environmental factors can influence the action, efficacy, and stability of baicalein. For instance, the presence of other herbs or drugs can affect its in vivo properties . Moreover, certain pathological conditions can also alter its pharmacokinetics .
Biochemical Analysis
Biochemical Properties
Baicalein monohydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits the thymic stromal lymphopoietin (TSLP)/TSLP receptor (TSLPR) signaling pathways . The nature of these interactions is often inhibitory, affecting the normal functioning of these biomolecules .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it inhibits the TSLP/TSLPR signaling pathways, which can be used in the treatment of asthma and atopic dermatitis .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it inhibits the TSLP/TSLPR signaling pathways, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
Over time, this compound exhibits changes in its effects in laboratory settings. It is rapidly metabolized to baicalin and baicalein-6-O-glucuronide in vivo, which limits its preclinical and clinical use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific threshold effects observed in these studies are yet to be reported, it is known that this compound is rapidly metabolized in vivo, which may influence its dosage effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may also affect metabolic flux or metabolite levels .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Baicalein monohydrate can be synthesized through various chemical routes. One common method involves the hydrolysis of baicalin, a glycoside form of baicalein, in acidic conditions. The reaction typically uses hydrochloric acid or sulfuric acid as the catalyst and is conducted at elevated temperatures to facilitate the hydrolysis process .
Industrial Production Methods: In industrial settings, this compound is often extracted from the roots of Scutellaria baicalensis using solvents such as ethanol or methanol. The extract is then purified through crystallization or chromatography techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Baicalein monohydrate undergoes various chemical reactions, including:
Oxidation: Baicalein can be oxidized to form quinones and other oxidative products.
Reduction: Reduction of baicalein can yield dihydrobaicalein.
Substitution: Baicalein can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Quinones.
Reduction: Dihydrobaicalein.
Substitution: Alkylated or acylated baicalein derivatives.
Scientific Research Applications
Baicalein monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Industry: Utilized in the formulation of nutraceuticals and dietary supplements due to its health benefits.
Comparison with Similar Compounds
Baicalein monohydrate is often compared with other flavonoids such as:
Uniqueness: this compound is unique due to its potent pharmacological activities and its ability to modulate multiple molecular pathways, making it a versatile compound in both research and therapeutic applications.
Properties
IUPAC Name |
5,6,7-trihydroxy-2-phenylchromen-4-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5.H2O/c16-9-6-11(8-4-2-1-3-5-8)20-12-7-10(17)14(18)15(19)13(9)12;/h1-7,17-19H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXBMGZSFXMEQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352000-07-8 | |
| Record name | 4H-1-Benzopyran-4-one, 5,6,7-trihydroxy-2-phenyl-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352000-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does baicalein monohydrate exert its potential anti-cancer effects?
A1: The research suggests that this compound, along with baicalein and baicalein 6-O-glucoside, might exert anti-cancer effects by inhibiting the enzyme cyclooxygenase-2 (COX-2). [] COX-2 is often overexpressed in various cancers, including breast and ovarian cancers, and its inhibition is a known target for some anti-cancer therapies. The study employed molecular docking simulations, revealing that this compound demonstrates strong binding interactions with the active site of COX-2. [] This binding interaction is comparable to that of established drugs like ibuprofen (a COX-2 inhibitor) and olaparib (an anti-cancer agent). []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


